![molecular formula C18H20N2O2Sn B14677972 [N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV) CAS No. 31728-02-6](/img/structure/B14677972.png)
[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) is a coordination compound where the tin(IV) center is bonded to two methyl groups and a tetradentate Schiff base ligand derived from salicylaldehyde and ethylenediamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) typically involves the reaction of dimethyltin dichloride with the Schiff base ligand, N,N’-ethylenebis(salicylideneimine), in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
While specific industrial production methods for [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) can undergo various chemical reactions, including:
Oxidation: The tin(IV) center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: The methyl groups or the Schiff base ligand can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state tin complexes, while substitution reactions can produce a variety of tin-ligand complexes .
Wissenschaftliche Forschungsanwendungen
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) involves its ability to coordinate with various substrates through its tin center and Schiff base ligand. This coordination can influence the reactivity and stability of the compound, making it effective in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(salicylidene)ethylenediiminocobalt(II): Similar coordination environment but with cobalt instead of tin.
N,N’-Ethylenebis(salicylideneiminato)oxovanadium(IV): Contains vanadium and exhibits different reactivity and applications.
N,N’-Ethylenebis(salicylideneiminato)uranium(IV): Uranium-based complex with distinct chemical properties.
Uniqueness
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) is unique due to its tin(IV) center, which imparts specific reactivity and stability characteristics. Its ability to form stable complexes with a variety of ligands makes it versatile for different applications, distinguishing it from similar compounds with other metal centers .
Eigenschaften
CAS-Nummer |
31728-02-6 |
|---|---|
Molekularformel |
C18H20N2O2Sn |
Molekulargewicht |
415.1 g/mol |
IUPAC-Name |
3,3-dimethyl-2,4-dioxa-12,15-diaza-3-stannatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C16H16N2O2.2CH3.Sn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;;/h1-8,11-12,19-20H,9-10H2;2*1H3;/q;;;+2/p-2 |
InChI-Schlüssel |
CBNVOQFUZAARJV-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn]1(OC2=CC=CC=C2C=NCCN=CC3=CC=CC=C3O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



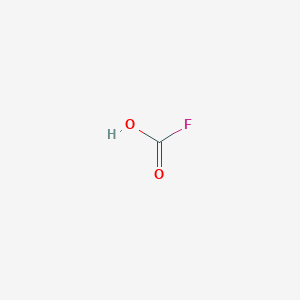

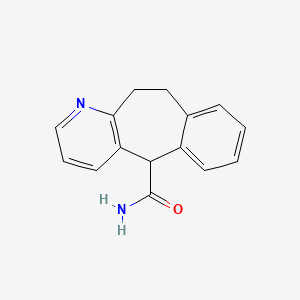
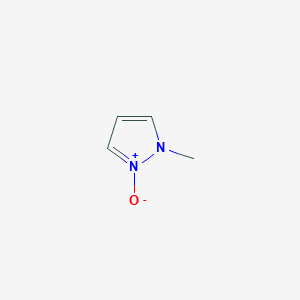

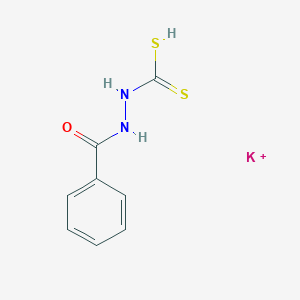

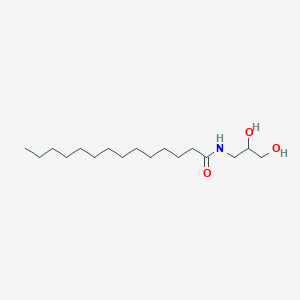
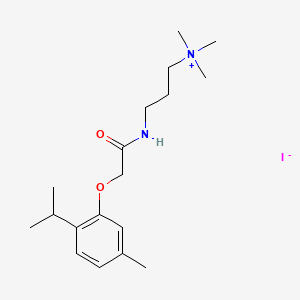

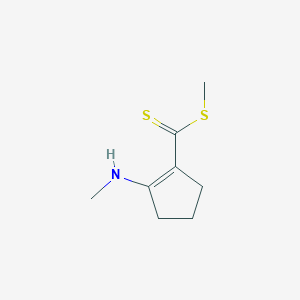

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
